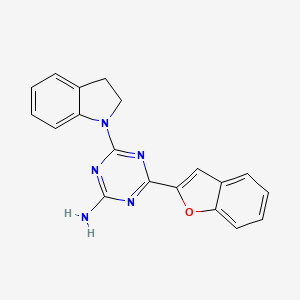
2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQC belongs to the class of quinolinecarboxamide derivatives and has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide involves the inhibition of several key signaling pathways involved in cancer cell growth and survival. 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has been shown to have low toxicity in vitro, making it a safe compound to work with.
One limitation of 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide is that it has poor solubility in water, which can make it challenging to work with in certain experimental setups. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has not been extensively studied in vivo, so its effectiveness and safety in animal models are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide. One potential area of research is the development of 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide's potential use in combination therapy with other anticancer agents. Additionally, further studies are needed to determine the safety and efficacy of 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide in animal models and potentially in clinical trials.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-29-22-9-5-2-6-17(22)14-26-25(28)19-13-21(27-20-8-4-3-7-18(19)20)16-10-11-23-24(12-16)31-15-30-23/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMRZAMRCYZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-ethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4718711.png)
![2-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4718719.png)
![N-(3-chloro-4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4718724.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)



![N-(3-methoxyphenyl)-2-[(4-oxo-3-propyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B4718786.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)